molecular formula C12H20N2 B8521926 (2S)-N-Benzyl-3-methyl-1,2-butanediamine

(2S)-N-Benzyl-3-methyl-1,2-butanediamine

Cat. No.: B8521926
M. Wt: 192.30 g/mol
InChI Key: DMPSPBDJFZDNPG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-Benzyl-3-methyl-1,2-butanediamine is a chiral diamine featuring a benzyl substituent on one nitrogen atom and a methyl group at the C3 position. This compound belongs to the family of 1,2-diamines, which are widely utilized as ligands in asymmetric catalysis, particularly in Noyori-type ruthenium complexes for enantioselective hydrogenation of ketones . The (2S)-configuration ensures precise stereochemical control, making it valuable in pharmaceutical and fine chemical synthesis. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(2S)-1-N-benzyl-3-methylbutane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,13H2,1-2H3/t12-/m1/s1

InChI Key

DMPSPBDJFZDNPG-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@@H](CNCC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(CNCC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between (2S)-N-Benzyl-3-methyl-1,2-butanediamine and analogous diamines:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
(2S)-N-Benzyl-3-methyl-1,2-butanediamine C₁₂H₂₀N₂ N-Benzyl, C3-methyl 192.30 Asymmetric hydrogenation catalysts
DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) C₁₉H₂₆N₂O₂ Bis(4-methoxyphenyl), C3-methyl 322.43 Noyori-type Ru catalysts for ketone reduction
(2R)-N¹,N¹-Dimethyl-1,2-butanediamine C₆H₁₆N₂ N,N-Dimethyl 116.20 Organic synthesis intermediates
N¹,N¹,3-Trimethyl-1,2-butanediamine C₇H₁₈N₂ N,N-Dimethyl, C3-methyl 130.23 Pharmaceutical building blocks

Electronic and Steric Effects

  • DAIPEN : The bis(4-methoxyphenyl) groups provide strong electron-donating effects via methoxy substituents, enhancing metal-ligand coordination stability in catalytic systems. The bulky aryl groups also impose significant steric hindrance, favoring high enantioselectivity in asymmetric hydrogenation .
  • Dimethyl/Trialkyl Variants : Simpler substituents (e.g., N,N-dimethyl) reduce steric hindrance, enabling faster reaction kinetics but compromising enantioselectivity in complex substrates .

Enantiomeric Considerations

  • Both (2S)-N-Benzyl-3-methyl-1,2-butanediamine and DAIPEN exist as enantiomeric pairs (e.g., (2S)-DAIPEN vs. (2R)-DAIPEN), which are critical for achieving desired stereochemical outcomes in catalysis .
  • The (2S)-configuration in the target compound aligns with DAIPEN’s stereochemical preferences in Ru-catalyzed hydrogenation, where the ligand’s chirality directly dictates product handedness .

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